6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and various functional groups. Its molecular formula is , indicating a rich composition that includes nitrogen, oxygen, and carbon atoms. The presence of methoxypropyl groups suggests potential for varied solubility and reactivity profiles, making it an interesting candidate for pharmaceutical applications .
This compound falls under the category of triazatricyclo compounds, which are known for their diverse biological activities. The imine and carbonyl functional groups present in its structure suggest potential reactivity in organic synthesis and biological interactions.
The synthesis of 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be approached through several methods:
Technical details regarding specific reagents and conditions are essential for optimizing yield and purity during synthesis.
The molecular structure of the compound features a triazatricyclo framework with multiple substituents:
COCCCNC(=O)c1cc2c(nc3c(C)cccn3c2=O)n(CCCOC(C)C)c1=N, which illustrates the arrangement of atoms within the molecule .The presence of multiple rings and functional groups contributes to its complexity and potential reactivity.
The chemical reactivity of 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be attributed to:
These functional groups enable the compound to engage in diverse chemical reactions that could lead to new derivatives with enhanced properties.
While specific biological activity data for this compound may be limited in the available literature, compounds with similar structural features often exhibit significant pharmacological properties:
The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors due to the presence of reactive functional groups .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) or IR (Infrared Spectroscopy) can provide further insights into its physical and chemical properties .
The potential applications of 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide span various fields:
Interaction studies involving this compound could focus on its biological activity and mechanism of action to explore its full potential in scientific research.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: